3-(6-chloro-1H-indol-1-yl)propan-1-amine
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Overview
Description
“3-(6-chloro-1H-indol-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using various methods. For instance, imidazole derivatives, which are structurally similar to indole, can be synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring attached to a propylamine group. The indole ring contains a benzene ring fused to a pyrrole ring, and the 6-position of the indole ring is substituted with a chlorine atom .Scientific Research Applications
Chemical Synthesis and Functional Group Transformations
3-(6-chloro-1H-indol-1-yl)propan-1-amine is a compound of interest in the development of novel chemical syntheses and transformations. Its structural complexity allows for its application in the synthesis of diverse heterocyclic substances. For instance, it has been utilized in the preparation of a wide variety of uniquely substituted heterocyclic compounds, demonstrating promising antimicrobial activities against various bacteria and yeast. This includes the synthesis of indolyl-5-amino-2-phenyl-1,2,3-triazoles, which react with cyanoacetic acid to yield cyanoacetamides, a crucial step in developing potential antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Amine Functionalization Techniques
The molecule is also pivotal in amine functionalization strategies, offering pathways to various amine derivatives. A notable method involves a one-pot aminobenzylation of aldehydes with toluenes, generating an array of 1,2-diarylethylamine derivatives. This process is instrumental in synthesizing 2-aryl-substituted indoline derivatives, illustrating the compound's versatility in accessing bioactive natural product analogs and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).
Applications in Material Science
In material science, this compound's derivates play a crucial role. Research has explored its applications in the synthesis of tertiary amines and their performance as corrosion inhibitors on carbon steel. This includes the synthesis of 1,3-di-amino-propan-2-ol derivatives, showcasing their potential as anodic inhibitors by forming a protective layer on the metal surface, highlighting the molecule's contribution to developing new materials with enhanced durability and performance (Gao, Liang, & Wang, 2007).
Environmental Remediation
Furthermore, derivatives of this compound have been implicated in environmental remediation efforts. Strains capable of degrading chloroanilines, toxic compounds used in various industrial processes, have been isolated. Such research underscores the potential for bioremediation strategies utilizing microbial degradation of harmful pollutants, with the molecule serving as a model compound for studying degradation pathways and mechanisms (Kang & Kim, 2007).
Mechanism of Action
Target of Action
Indole derivatives, which include 3-(6-chloro-1h-indol-1-yl)propan-1-amine, have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
3-(6-chloroindol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPVWTZYVCLTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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